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Compound of Interest

Compound Name: Solvent Orange 45

Cat. No.: B1143906

Introduction

Solvent Orange 45, also identified by its CAS number 13011-62-6 and Colour Index name C.1.
11700, is a metal-complex solvent dye.[1][2][3] Its molecular structure consists of a central
cobalt ion coordinated with two molecules of a monoazo dye ligand. This ligand is formed
through the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-
phenylbutanamide.[2] The resulting complex, with the representative molecular formula
Cs2H24C0oNsO10-H, exhibits a distinct orange hue and is utilized in various coloring applications,
including wood stains, printing inks, and plastic coatings.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Solvent Orange 45, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance
(NMR), and Infrared (IR) spectroscopy. While specific, publicly available spectral data for this
particular dye is limited, this document outlines the detailed experimental protocols for
acquiring such data and presents the expected spectroscopic features based on its known
chemical structure. This guide is intended for researchers, scientists, and professionals in drug
development and related fields who require a thorough understanding of the analytical
techniques used to characterize similar chromophores.

Chemical Structure of Solvent Orange 45

The structure of Solvent Orange 45 is a cobalt(ll) complex with two bidentate monoazo dye
ligands.
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Spectroscopic Data Summary

Due to the limited availability of public domain spectra for Solvent Orange 45, this section

provides a summary of the expected spectroscopic characteristics. These are based on the

functional groups present in the molecule and typical values for similar azo dyes and metal

complexes.

Table 1: Expected UV-Visible Spectroscopic Data for

Solvent Orange 45

Parameter

Expected Value/Range

Comments

Amax

400 - 500 nm

This absorption is attributed to
the T — T* electronic
transitions within the
conjugated azo dye system.
The exact wavelength will be

solvent-dependent.

Molar Absorptivity (€)

High

Azo dyes are strong
chromophores, and a high
molar absorptivity is expected,

indicating intense color.

Table 2: Expected *H and **C NMR Spectroscopic Data
for Solvent Orange 45
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Chemical Shift Range

Assignment and

Nucleus
(ppm) Comments
Aromatic protons on the
phenyl and nitrophenyl rings.
1H NMR 6.5-8.5 The specific shifts and
coupling patterns will depend
on the substitution.
Methyl protons of the
2.0-25 _ _
butanamide moiety.
Potential for a broad signal
from the N-H proton of the
~10-15 butanamide, though this can
be solvent and temperature-
dependent.
13C NMR 110 - 160 Aromatic carbons.
Carbonyl carbons of the
160 - 180 _
butanamide group.
Methyl carbon of the
~20- 30

butanamide moiety.

Table 3: Expected IR Spectroscopic Data for Solvent

Orange 45
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Wavenumber Range (cm~*) Vibrational Mode Functional Group
3200 - 3400 N-H stretch Amide
3000 - 3100 C-H stretch Aromatic
2850 - 2960 C-H stretch Aliphatic (methyl)
~1650 - 1680 C=0 stretch Amide | band
~1510 - 1560 & 1340-1380 N=0 asymmetric & symmetric Nitro group

stretch
~1590 - 1610 C=C stretch Aromatic rings

Azo group (often weak or
~1400 - 1450 N=N stretch - )
difficult to assign)

~400 - 600 Co-N / Co-O vibrations Metal-ligand bonds

Experimental Protocols

The following sections detail the methodologies for acquiring UV-Vis, NMR, and IR spectra for
a metal-complex azo dye such as Solvent Orange 45.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore.
Methodology:

e Solution Preparation: Prepare a stock solution of Solvent Orange 45 in a suitable solvent
(e.g., ethanol, methanol, or dimethylformamide) of known concentration. The solvent should
be transparent in the visible region of the spectrum.[5] A series of dilutions are then prepared
from the stock solution to determine the molar absorptivity.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

o Blank Measurement: A cuvette filled with the pure solvent is used as a blank to zero the
instrument and subtract any solvent absorption.[6]
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o Sample Measurement: The sample solutions are placed in quartz cuvettes, and the
absorbance is measured over a wavelength range of approximately 200 to 800 nm.[7]

» Data Analysis: The wavelength of maximum absorbance (Amax) is identified from the
resulting spectrum.[6] A calibration curve of absorbance versus concentration can be plotted
to verify Beer-Lambert law compliance and calculate the molar absorptivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the
connectivity and chemical environment of protons and carbon atoms. Due to the paramagnetic
nature of the Co(ll) center, significant peak broadening in the NMR spectra is expected, which
may complicate interpretation.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Solvent Orange 45 in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).[8] The choice of solvent is critical for sample
solubility and to avoid interfering signals.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.

» 'H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift
range.

e 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a
longer acquisition time are generally required.

e 2D NMR (Optional): If signal assignment is complex, two-dimensional NMR experiments
such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to
establish proton-proton and proton-carbon correlations.[9]
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» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Methodology:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid dye (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground and pressed
into a thin, transparent pellet using a hydraulic press.[10]

o Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly
on the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal
sample preparation.[11]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Background Spectrum: A background spectrum of the empty sample compartment (or the
pure KBr pellet/clean ATR crystal) is recorded to subtract the contribution of atmospheric
water and carbon dioxide.

o Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is
recorded, typically in the range of 4000 to 400 cm™1.

o Data Analysis: The positions (in wavenumbers, cm~1) and intensities of the absorption bands
are correlated with specific molecular vibrations to identify the functional groups present in
Solvent Orange 45.

Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound like Solvent Orange 45.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

The logical relationship between the chemical structure of Solvent Orange 45 and its expected
spectroscopic signals is depicted below.
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Correlation of Structure to Spectroscopic Signals
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Caption: Correlation of chemical structure to expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. epsilonpigments.com [epsilonpigments.com]

. worlddyevariety.com [worlddyevariety.com]

. Solvent Orange 45 | 13011-62-6 [chemicalbook.com]

. echemi.com [echemi.com]

. Virtual Labs [mas-iiith.vlabs.ac.in]

. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

. diva-portal.org [diva-portal.org]

°
© [e0) ~ » al SN w N =

. Scispace.com [scispace.com]

¢ 10. drawellanalytical.com [drawellanalytical.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1143906?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143906?utm_src=pdf-custom-synthesis
https://www.epsilonpigments.com/solvent-dyes/metal-complex-solvent-dyes/Solvent-Orange-45.html
http://www.worlddyevariety.com/solvent-dyes/solvent-orange-45.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7671814.htm
https://www.echemi.com/products/temppid160628000824-solvent-orange-45.html
https://mas-iiith.vlabs.ac.in/exp/uv-visible-spectra/
https://www.jove.com/science-education/v/11226/ultraviolet-visible-uv-vis-spectroscopy-of-dyes-procedure
https://www.jove.com/science-education/v/11224/ultraviolet-visible-uv-vis-spectroscopy-of-dyes-prep
https://www.diva-portal.org/smash/get/diva2:1699470/FULLTEXT01.pdf
https://scispace.com/pdf/theoretical-and-nmr-structural-characterisation-of-a-1tbc7w3dlo.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 11.jascoinc.com [jascoinc.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of Solvent Orange 45: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143906#solvent-orange-45-spectroscopic-data-uv-
vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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